N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Description
This compound features a benzamide core linked via an ethyl chain to a piperazine ring substituted with a 4-methoxyphenyl group and a furan-2-yl moiety. Its structural complexity is designed to optimize interactions with biological targets, particularly neurotransmitter receptors (e.g., dopamine, serotonin) . The 4-methoxyphenyl group enhances electron-donating properties, while the furan ring contributes to heterocyclic diversity, influencing solubility and binding kinetics.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-11-9-20(10-12-21)26-13-15-27(16-14-26)22(23-8-5-17-30-23)18-25-24(28)19-6-3-2-4-7-19/h2-12,17,22H,13-16,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEBWIIBUKGMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxylic acid, 4-methoxyphenylpiperazine, and benzoyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit promising anticancer effects by inhibiting specific molecular targets involved in tumor growth and proliferation .
- Antimicrobial Properties : The compound's interaction with bacterial enzymes suggests potential use as an antimicrobial agent. Research indicates that derivatives of benzamides can effectively inhibit bacterial growth .
Neuropharmacology
The compound may interact with neurotransmitter systems, particularly dopamine receptors:
- Dopamine D2 Receptor Ligands : In silico studies have identified this compound as a potential ligand for dopamine D2 receptors. This interaction could lead to applications in treating neuropsychiatric disorders .
Material Science
The unique electronic properties of the compound make it suitable for applications in material science:
- Organic Electronics : Its structural features allow for exploration in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The methoxy group can influence the electronic properties, enhancing performance in these applications .
Case Study 1: Anticancer Efficacy
A study focused on synthesizing benzamide derivatives demonstrated that certain modifications increased cytotoxicity against cancer cell lines. The presence of the furan and piperazine groups was critical in enhancing the activity against specific cancer types .
Case Study 2: Neuropharmacological Screening
In a screening of various compounds for their affinity to dopamine receptors, this compound showed promising binding affinity, suggesting its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease .
Mechanism of Action
The exact mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide depends on its specific biological target. Generally, it is believed to interact with G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The compound may act as an agonist or antagonist, modulating the signaling pathways associated with these receptors and thereby influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Key Comparative Data
Research Implications
- Substituent Position : The para-methoxy group on the piperazine (target compound) likely enhances D3 selectivity over ortho-substituted analogs .
- Heterocyclic Role : Furan’s electron-rich nature may improve π-π stacking in receptor binding compared to pyridine’s electron-deficient ring .
- Structural Rigidity : Crystal data from analogs suggest that piperazine conformation and dihedral angles critically influence target engagement, warranting further crystallographic studies on the target compound .
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H31N3O
- CAS Number : 877634-08-7
The structure features a furan ring, a piperazine moiety, and a benzamide functional group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Tyrosine Phosphatases : The compound has been shown to inhibit protein tyrosine phosphatase B (PtpB), which interferes with signal transduction pathways in macrophages, thereby modulating immune responses .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.
- Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro assays have demonstrated significant inhibition of cell proliferation in specific cancer models .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. One notable study reported that this compound exhibited an IC50 value in the low micromolar range against several human cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating its role as a potential chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.6 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 3.8 | G0/G1 phase arrest |
| HeLa (Cervical Cancer) | 4.5 | Apoptosis and necrosis |
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising results in antimicrobial assays. It was effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Q & A
Basic: What are the established synthetic routes for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step nucleophilic substitution and coupling strategy. A common approach includes:
- Step 1: Preparation of the piperazine intermediate (e.g., 4-(4-methoxyphenyl)piperazine) via Buchwald-Hartwig amination or alkylation of a substituted aryl halide .
- Step 2: Coupling the piperazine moiety with a furan-containing ethylamine derivative. For example, reacting 2-(furan-2-yl)ethyl bromide with the piperazine under reflux in acetonitrile with K₂CO₃ as a base .
- Step 3: Final benzamide formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with the amine intermediate.
Key quality control steps include HPLC purity checks (>95%) and structural confirmation via NMR and HRMS .
Basic: How is the crystal structure of this compound determined, and what conformational features are critical for its activity?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Use solvent diffusion (e.g., ethyl acetate/petroleum ether) to grow colorless block crystals .
- Data Collection: Rigaku SPIDER diffractometer with MoKα radiation (λ = 0.71073 Å), collecting reflections at 103 K .
- Structural Insights:
- Piperazine adopts a chair conformation, critical for receptor binding .
- Dihedral angles between aromatic rings (e.g., 17.3° between benzamide and methoxyphenyl groups) influence steric interactions .
- Intramolecular C–H···O hydrogen bonds stabilize the conformation .
Software like SHELX for refinement ensures R values < 0.05 .
Basic: How is receptor binding affinity (e.g., for 5-HT₁A) evaluated experimentally?
Methodological Answer:
- Radioligand Displacement Assays: Use ³H-8-OH-DPAT or ¹⁸F-MPPF (a structural analog) in competitive binding studies on cortical or hippocampal membranes .
- PET Imaging: For in vivo quantification, radiolabeled analogs (e.g., ¹⁸F-Mefway) are administered, and binding potential (BP) is calculated using Logan graphical analysis .
- Autoradiography: Post-mortem brain sections are incubated with ⁴-[¹⁸F]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide to validate regional receptor density .
Advanced: How can conflicting data on 5-HT₁A receptor binding affinity be resolved across studies?
Methodological Answer:
Contradictions often arise from assay conditions or tissue heterogeneity. Mitigation strategies include:
- Standardized Assay Buffers: Use consistent pH (7.4) and ion concentrations (e.g., 150 mM NaCl) to minimize variability .
- Tissue-Specific Analysis: Isolate hippocampal vs. raphe nuclei membranes to account for regional receptor subtype differences .
- Saturation Binding Curves: Calculate Kd and Bmax using nonlinear regression (e.g., GraphPad Prism) to confirm ligand-receptor stoichiometry .
Advanced: What computational methods are used to predict interactions with enzymes like acetylcholinesterase (AChE) for Alzheimer’s research?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into AChE’s crystal structure (PDB: 1ACJ). Key interactions include:
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Advanced: How can SAR studies optimize this compound for improved metabolic stability?
Methodological Answer:
- Substituent Modulation:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clint) .
- In Vivo PK: Administer IV/PO in rodents, collect plasma at intervals, and model AUC and half-life using WinNonlin .
Advanced: How do discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) arise, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
